molecular formula C18H15BrN6O B12675927 Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- CAS No. 205381-68-6

Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-

Cat. No.: B12675927
CAS No.: 205381-68-6
M. Wt: 411.3 g/mol
InChI Key: NZZOTAOAONSNOO-UHFFFAOYSA-N
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Description

Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- (hereafter referred to by its systematic name) is a triazine-substituted benzonitrile derivative. Its structure comprises a central 1,3,5-triazine ring linked to a benzonitrile moiety via an amino group. The triazine ring is further substituted with a (5-bromo-2-methoxyphenyl)methyl group, introducing steric bulk and electronic modulation. This compound belongs to a class of molecules with applications in materials science (e.g., OLEDs) and pharmaceuticals, where the triazine and benzonitrile motifs are critical for π-conjugation and functional group reactivity .

The benzonitrile group (-C≡N) contributes to solubility in polar organic solvents and serves as a precursor for further functionalization .

Properties

CAS No.

205381-68-6

Molecular Formula

C18H15BrN6O

Molecular Weight

411.3 g/mol

IUPAC Name

4-[[4-amino-6-[(5-bromo-2-methoxyphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile

InChI

InChI=1S/C18H15BrN6O/c1-26-15-7-4-13(19)8-12(15)9-16-23-17(21)25-18(24-16)22-14-5-2-11(10-20)3-6-14/h2-8H,9H2,1H3,(H3,21,22,23,24,25)

InChI Key

NZZOTAOAONSNOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a convergent approach involving:

  • Construction of the 1,3,5-triazine core with appropriate amino substitutions.
  • Introduction of the 5-bromo-2-methoxyphenylmethyl substituent onto the triazine ring.
  • Coupling of the triazine intermediate with 4-aminobenzonitrile or its derivatives to form the final benzonitrile-linked product.

This approach leverages nucleophilic aromatic substitution on chlorinated triazine intermediates and selective functional group transformations.

Coupling to Form the Target Compound

The final step involves coupling the substituted triazine intermediate with 4-aminobenzonitrile or its derivatives. This is often achieved by nucleophilic aromatic substitution of the chloro group on the triazine ring by the amino group of 4-aminobenzonitrile under reflux in solvents such as iso-butanol or acetonitrile, sometimes with bases or catalysts to facilitate the reaction.

Step Reagents/Conditions Yield (%) Notes
Amino substitution 4-aminobenzonitrile, iso-butanol, reflux (102 °C), 20 h ~73 Solid isolated by filtration and drying

Representative Detailed Preparation Procedure

A typical preparation sequence based on literature and chemical supplier data is as follows:

  • Preparation of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile:

    • React 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile with phosphorus oxychloride at 80–97 °C for 7–18 hours.
    • Remove excess phosphorus oxychloride by distillation.
    • Quench with water and adjust pH to 9–10 using potassium carbonate solution.
    • Filter and purify the solid by recrystallization from ethyl acetate and heptane.
  • Attachment of 5-bromo-2-methoxyphenylmethyl group:

    • Use Suzuki coupling of a 5-bromo-2-methoxyphenylboronic acid or equivalent with the chlorinated triazine intermediate under Pd-catalysis.
    • Conditions typically involve Pd(dppf)Cl2 catalyst, base, and suitable solvents at elevated temperatures.
  • Final coupling with 4-aminobenzonitrile:

    • React the substituted triazine intermediate with 4-aminobenzonitrile in iso-butanol or acetonitrile under reflux for 20 hours.
    • Isolate the product by filtration, washing, and drying.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Key Notes
1 Chlorination Phosphorus oxychloride, 80–97 °C, 7–18 h 70–75 Formation of chlorinated pyrimidine/triazine
2 Suzuki Coupling Pd(dppf)Cl2 catalyst, 5-bromo-2-methoxyphenylboronic acid, base, solvent, heat Variable Introduction of 5-bromo-2-methoxyphenylmethyl group
3 Nucleophilic aromatic substitution 4-aminobenzonitrile, iso-butanol or acetonitrile, reflux, 20 h ~73 Formation of final benzonitrile-linked compound

Research Findings and Considerations

  • The chlorination step is crucial for activating the triazine ring for nucleophilic substitution.
  • Suzuki coupling provides a versatile and efficient method for introducing the bromomethoxyphenylmethyl substituent with good regioselectivity.
  • Reaction conditions such as temperature, solvent choice, and reaction time significantly affect yields and purity.
  • Purification typically involves solvent extraction, recrystallization, and drying under vacuum to achieve high purity (>99% by HPLC).
  • The presence of sensitive functional groups (amino, nitrile, bromo, methoxy) requires careful control of reaction conditions to avoid side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Core

The 1,3,5-triazine ring is electron-deficient, making it susceptible to nucleophilic substitution at positions activated by electron-withdrawing groups.

Reaction Type Conditions Example Transformation Yield Source
Displacement of chlorideNaH, DMF, 80°C, 12hReplacement of Cl with amines/alcohols (e.g., compound 1718-19 , 32 )60-85%
Aromatic aminationPd catalysis, Buchwald-Hartwig couplingIntroduction of aryl/alkyl amines to triazine (similar to pyrimidine systems )70-90%

Key Insight : The amino group at position 4 likely enhances electron density, reducing reactivity at adjacent positions. Substituents at position 6 (bromo-methoxybenzyl) may sterically hinder nucleophilic attacks.

Functionalization via the Benzonitrile Group

The nitrile moiety offers opportunities for hydrolysis, reduction, or cycloaddition reactions.

Reaction Type Conditions Example Transformation Yield Source
Hydrolysis to amideH2SO4 (20%), reflux, 6hConversion of nitrile to primary amide (e.g., 35 )75%
Reduction to amineLiAlH4, THF, 0°C → RTNitrile → primary amine (e.g., 55 )65%
CycloadditionCuI, NaN3, DMSO, 120°CFormation of tetrazoles (common in nitrile chemistry )80-90%

Note : The electron-withdrawing triazine ring may accelerate nitrile reactivity in hydrolysis or reduction.

Bromo Substituent Reactivity

The 5-bromo group on the methoxyphenyl ring can participate in cross-coupling reactions.

Reaction Type Conditions Example Transformation Yield Source
Suzuki-Miyaura couplingPd(PPh3)4, K2CO3, dioxane, 100°CBromo → aryl (e.g., 534 via phenylboronic acid )85-95%
Ullmann couplingCuI, L-proline, DMF, 120°CBromo → aryl amine (e.g., XVI synthesis )70-80%

Limitation : Steric hindrance from the methoxy group may reduce coupling efficiency.

Condensation and Cyclization Reactions

The amino group on the triazine can undergo condensation with carbonyl compounds.

Reaction Type Conditions Example Transformation Yield Source
Schiff base formationAldehyde, EtOH, reflux, 8hAmine + aldehyde → imine (e.g., LXI , LXII synthesis )75-90%
Friedel-Crafts acylationAlCl3, CH2Cl2, RT, 24hIntramolecular cyclization (e.g., 3536 )60%

Critical Factor : The electron-deficient triazine may require harsher conditions for condensation compared to benzimidazoles .

Methoxy Group Transformations

The methoxy substituent can be demethylated or functionalized via electrophilic substitution.

Reaction Type Conditions Example Transformation Yield Source
DemethylationBBr3, CH2Cl2, −78°C → RTMethoxy → hydroxyl (e.g., 5961 )90%
NitrationHNO3, H2SO4, 0°C → RTElectrophilic substitution at methoxy-adjacent position50-60%

Reductive Amination and Alkylation

The primary amine on the triazine can participate in reductive amination or alkylation.

Reaction Type Conditions Example Transformation Yield Source
Reductive aminationNaBH3CN, MeOH, RT, 12hAmine + ketone → secondary amine (e.g., 57-58 )70-80%
AlkylationMeI, K2CO3, DMF, 60°CAmine → tertiary amine (e.g., 62 )85%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to benzonitrile compounds. For instance, compounds synthesized from similar triazine frameworks have shown promising activity against various cancer cell lines. The presence of specific substituents, such as methoxy and bromo groups, has been correlated with enhanced cytotoxicity and selectivity towards cancer cells.

In one study, a derivative demonstrated an IC50 value of 25.72 ± 3.95 µM against MCF cell lines, indicating its potential as a therapeutic agent in cancer treatment . The structure-activity relationship (SAR) analysis suggests that the methoxy group plays a crucial role in enhancing the compound's efficacy .

Neuropharmacology

Benzonitrile derivatives have also been explored for their neuroprotective effects. Compounds similar to benzonitrile have been tested for anticonvulsant activities using animal models. The results indicated that certain derivatives could effectively prevent seizures induced by picrotoxin, showcasing their potential for treating neurological disorders .

Green Chemistry Approaches

The synthesis of benzonitrile derivatives often involves conventional methods that may not be environmentally friendly. Recent research has focused on developing greener synthetic pathways that minimize waste and energy consumption while maximizing yield and purity of the target compounds. These approaches are essential for sustainable pharmaceutical development .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the pharmacological properties of benzonitrile derivatives. Studies have shown that modifications at specific positions on the triazine ring can significantly alter biological activity. For instance, substituting different groups on the phenyl ring has been linked to improved selectivity against cancer cell lines .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazine-based compounds revealed that one particular derivative exhibited remarkable selectivity against human glioblastoma cells (U87), with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This highlights the potential of benzonitrile derivatives as alternatives or adjuncts to existing cancer therapies .

Case Study 2: Neuroprotective Properties

In another investigation, a benzonitrile derivative was tested in a model of epilepsy, demonstrating significant anticonvulsant effects and a favorable safety profile. This research underscores the importance of exploring such compounds for neurological applications, potentially leading to new treatments for epilepsy and other seizure disorders .

Mechanism of Action

The mechanism of action of Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous benzonitrile-triazine derivatives, focusing on substituent effects, molecular properties, and applications. Key examples include:

Structural Analogues

Compound Name Substituents on Triazine Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound (5-Bromo-2-methoxyphenyl)methyl, amino C₁₇H₁₄BrN₇O 428.24 OLEDs, pharmaceuticals (hypothetical)
4-{[4-Amino-6-(2,6-dichlorophenoxy)-1,3,5-triazin-2-yl]amino}benzonitrile 2,6-Dichlorophenoxy, amino C₁₆H₁₀Cl₂N₆O 385.19 Agrochemical intermediates
4-((4-(Cyclopropylamino)-6-((1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)-1,3,5-triazin-2-yl)amino)benzonitrile Cyclopropylamino, quinolinyloxy C₂₃H₁₉N₇O₂ 425.45 Kinase inhibitors (research phase)
Benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino) 2,3-Dimethoxyphenylmethyl, amino C₁₈H₁₈N₆O₂ 374.38 Unknown (structural analogue)

Key Differences and Trends

  • Substituent Effects: Electron-Withdrawing vs. Donor Groups: The target compound’s bromine atom (electron-withdrawing) contrasts with methoxy groups (electron-donating) in analogues like . This impacts charge-transfer efficiency in OLEDs, where donor-acceptor balance is critical .
  • Biological Activity: The quinolinyloxy substituent in enhances binding affinity to kinase targets, whereas the dichlorophenoxy group in is associated with herbicidal activity. The target compound’s bromine may confer antimicrobial properties, though this requires validation .
  • Optoelectronic Performance: Benzonitrile-triazine derivatives with strong donor units (e.g., phenazine in DHPZ-2BN) exhibit low external quantum efficiency (EQE = 6.0%) in OLEDs . The target compound’s methoxy group may improve EQE by optimizing donor-acceptor alignment.

Biological Activity

Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- (CAS Number: 205381-68-6), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer effects, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrN6OC_{18}H_{15}BrN_6O, featuring a complex structure that includes a benzonitrile moiety and a triazine ring. The presence of a bromine atom and a methoxy group contributes to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC18H15BrN6OC_{18}H_{15}BrN_6O
CAS Number205381-68-6
Molecular Weight396.24 g/mol

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study indicated that the compound significantly inhibited the growth of MCF cell lines with an IC50 value of approximately 25.72±3.95μM25.72\pm 3.95\,\mu M . Furthermore, in vivo experiments revealed that tumor growth in mice was suppressed when treated with this compound .

Case Studies

  • MCF Cell Line Study : The compound was tested on MCF cells, where it accelerated apoptosis in a dose-dependent manner.
  • Tumor-Suffering Mice : The administration of the compound resulted in reduced tumor size compared to control groups.

Antimicrobial Properties

Benzonitrile derivatives have also been evaluated for their antimicrobial activity . It has been observed that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic enzymes, leading to bacterial cell death . This mechanism of action suggests potential applications in developing new antibiotics.

The biological activity of Benzonitrile, 4-((4-amino-6-((5-bromo-2-methoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- is attributed to several mechanisms:

  • Cell Membrane Disruption : It may interfere with the integrity of bacterial membranes.
  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Apoptosis Induction : In cancer cells, it modulates signaling pathways that lead to programmed cell death.

Research Findings

Recent studies have highlighted the following findings regarding the biological activities of this compound:

Activity TypeObservationsReferences
AnticancerInduces apoptosis in MCF cells
AntimicrobialDisrupts bacterial membranes
Enzyme InhibitionInhibits essential metabolic enzymes

Q & A

Basic: What synthetic routes are recommended for preparing this benzonitrile-triazine derivative, and what parameters critically influence yield?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Triazine-Amino Coupling : Reacting 1,3,5-triazine derivatives with brominated methoxyphenylmethylamine under controlled heating (e.g., 101°C for 4 hours) in the presence of a base like N-ethyl-N-isopropylpropan-2-amine to form the triazine-amino intermediate .
  • Cyanophenyl Functionalization : Introducing the benzonitrile group via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling, depending on halogen reactivity .
  • Critical Parameters :
    • Temperature Control : Excess heat (>110°C) can lead to decomposition of the triazine ring .
    • Purification : Crude intermediates (e.g., triazine derivatives) often require column chromatography to remove unreacted aniline or halide byproducts .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis of the nitrile group .

Basic: Which spectroscopic techniques are effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • IR Spectroscopy : Focus on the C≡N stretch (~2230 cm⁻¹) and triazine ring vibrations (1550–1650 cm⁻¹). Compare with reference data for benzonitrile derivatives to confirm nitrile integrity .
  • NMR :
    • ¹H NMR : Identify the methoxy (-OCH₃) proton at δ 3.8–4.0 ppm and aromatic protons from the bromophenyl group (split patterns due to bromine’s inductive effect) .
    • ¹³C NMR : The nitrile carbon appears at ~115 ppm, while triazine carbons resonate between 160–170 ppm .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Br or methoxy groups) to confirm molecular weight and substituents .

Advanced: How can computational simulations clarify solvent interactions and surface adsorption properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Model the compound’s dipole moment (≈4.0 D) to predict miscibility with polar solvents like DMSO or acetonitrile .
    • Analyze radial distribution functions (RDFs) to identify stacking interactions between benzene rings in bulk solvent, which influence viscosity fluctuations near 313 K .
  • Density Functional Theory (DFT) :
    • Calculate adsorption energies on metal surfaces (e.g., Pd or Ag) to predict catalytic behavior in hydrogenation reactions. The nitrile group’s lone pair on nitrogen enhances surface binding .
  • Free Energy of Solvation : Use COSMO-RS models to optimize solvent selection for reactions, minimizing side reactions (e.g., hydrolysis of the nitrile group) .

Advanced: What mechanisms explain catalyst deactivation during hydrogenation of similar nitriles, and how can these be mitigated?

Methodological Answer:

  • Deactivation Pathways :
    • Strong Adsorption : Intermediates like benzylamine or HCN can poison Pd catalysts by blocking active sites .
    • Metal Leaching : ICP-OES data shows Pd loss (~5.56 wt% to 5.24 wt%) after prolonged use, though this alone does not account for full deactivation .
  • Mitigation Strategies :
    • Pre-Treatment : Expose catalysts to HCOOH–NEt₃ to passivate surface sites and reduce adsorption of poisoning species .
    • Support Modification : Use carbon nanostructures doped with Fe or Ni to stabilize Pd nanoparticles and reduce leaching .

Basic: What thermodynamic and kinetic factors govern reactions involving triazine and benzonitrile moieties?

Methodological Answer:

  • Thermodynamics :
    • Ring Strain : The triazine ring’s stability is sensitive to substituent electron-withdrawing effects (e.g., Br or CN groups lower activation energy for ring-opening) .
    • Solvent Effects : High dielectric solvents stabilize charge-separated intermediates in nucleophilic substitution reactions .
  • Kinetics :
    • Reaction Monitoring : Use in-situ FTIR to track nitrile conversion rates, ensuring completion before side reactions (e.g., triazine hydrolysis) occur .
    • Temperature Gradients : Optimize heating profiles to avoid exothermic runaway during triazine coupling (e.g., gradual ramp to 100°C) .

Advanced: How do fragmentation patterns in mass spectrometry elucidate molecular structure and stability?

Methodological Answer:

  • Electron Impact Ionization :
    • At 15–20 eV, observe dominant fragments like [M-Br]⁺ (loss of bromine) or [M-CN]⁺, confirming substituent positions .
    • Appearance energies (AEs) for HCN/HNC loss (~12.5 eV) indicate bond strength between the triazine and benzonitrile groups .
  • Infrared Pre-Dissociation (IRPD) Spectroscopy :
    • Compare experimental IR fingerprints (e.g., C≡N stretch at 2230 cm⁻¹) with DFT-calculated spectra to assign fragment structures .
  • Potential Energy Surfaces (PESs) :
    • Map fragmentation pathways to identify metastable intermediates, such as carbocations formed during ring-opening of the triazine moiety .

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